molecular formula C26H28Cl2F2N2 B1672890 盐酸氟桂利嗪 CAS No. 30484-77-6

盐酸氟桂利嗪

货号 B1672890
CAS 编号: 30484-77-6
分子量: 441 g/mol
InChI 键: RXKMOPXNWTYEHI-RDRKJGRWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Flunarizine hydrochloride is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity . It is used in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy .


Synthesis Analysis

Flunarizine has been labeled with the positron-emitter 18F. 4-[18F]Fluoro-4-fluorobenzhydryl chloride was prepared in three steps from no-carrier-added [18F]fluoride ion, and used in the alkylation of N-cinnamylpiperazine to give [18F]flunarizine .


Molecular Structure Analysis

The structural assignments of Flunarizine and β-CD protons were determined by 1H NMR and 2D 1H-1H COSY NMR spectroscopy . 1H NMR spectroscopic studies of Flunarizine, β-CD and their mixtures confirmed the formation of β-CD-Flunarizine inclusion complex in solution .


Chemical Reactions Analysis

The development of methods for the assay and content uniformity of flunarizine dihydrochloride in tablets was successfully done by HPLC using C18 5 μm (4.6x150) mm column, mixture methanol, and phosphate buffer-triethylamine pH 3.5 at a ratio of (75:25) as the mobile phase at a flow rate of 1 mL/min using UV detector at 253 nm .

科学研究应用

1. Prophylactic Treatment of Migraine

  • Summary of Application: Flunarizine hydrochloride is used in the prophylactic treatment of migraine . It has been shown to significantly reduce headache frequency and severity in both adults and children .
  • Methods of Application: The drug is administered orally .
  • Results or Outcomes: The drug has been found to be effective in reducing the frequency and severity of migraines .

2. Treatment of Vertigo and Occlusive Peripheral Vascular Disease

  • Summary of Application: Flunarizine hydrochloride is used in the treatment of vertigo of central and peripheral origin, and occlusive peripheral vascular disease .
  • Methods of Application: The drug is administered orally .
  • Results or Outcomes: The drug has been found to be effective in treating these conditions .

3. Enhancement of Drug Solubility and Bioavailability

  • Summary of Application: Flunarizine hydrochloride forms complexes with cyclodextrins, enhancing the solubility and bioavailability of such compounds by enhancing drug permeability through mucosal tissues .
  • Methods of Application: NMR spectroscopy and computational docking have been recognized as an important tool for the interaction study of cyclodextrin-drug inclusion complexes in solution state .
  • Results or Outcomes: NMR spectroscopic studies of Flunarizine hydrochloride, cyclodextrin and their mixtures confirmed the formation of 1:1 inclusion complex in solution at room temperature . Two-dimensional 1H-1H ROESY together with molecular docking study confirmed that the F-substituted aromatic ring of Flunarizine hydrochloride penetrates into cyclodextrin truncated cone and the tail of aromatic rings were proximal to narrower rim of cyclodextrin .

4. Treatment of Epilepsy

  • Methods of Application: The drug is administered orally .
  • Results or Outcomes: The drug has been found to have a weak effect in treating epilepsy .

5. Treatment of Inner Ear and Brain Infections

  • Summary of Application: Flunarizine hydrochloride is used in the treatment of infections of the inner ear and brain .
  • Methods of Application: The drug is administered orally .
  • Results or Outcomes: The drug has been found to be effective in treating these conditions .

6. Improvement of Blood Flow

  • Summary of Application: Flunarizine hydrochloride is used to improve the flow of blood .
  • Methods of Application: The drug is administered orally .
  • Results or Outcomes: The drug has been found to be effective in improving blood flow .

安全和危害

Flunarizine use is contraindicated if you have some medical conditions. When used it could worsen the condition or increase the likelihood of adverse reactions to the medication occurring . It is also contraindicated in hypotension, heart failure, and arrhythmia .

未来方向

Flunarizine has been used for more than three decades for the prophylactic management of migraine . Theories suggest that flunarizine may act through multiple mechanisms such as inhibition of cortical spreading depression, neurogenic inflammation, and channelopathy . It has a manageable safety profile with weight gain and drowsiness being commonly reported .

属性

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N2.2ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;;/h1-15,26H,16-20H2;2*1H/b7-4+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKMOPXNWTYEHI-RDRKJGRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52468-60-7 (Parent)
Record name Flunarizine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030484776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80184554
Record name Flunarizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flunarizine hydrochloride

CAS RN

27064-95-5, 30484-77-6
Record name 1-(Bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027064955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunarizine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030484776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunarizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.636
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUNARIZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C11102TO53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flunarizine hydrochloride
Reactant of Route 2
Reactant of Route 2
Flunarizine hydrochloride
Reactant of Route 3
Reactant of Route 3
Flunarizine hydrochloride
Reactant of Route 4
Reactant of Route 4
Flunarizine hydrochloride
Reactant of Route 5
Reactant of Route 5
Flunarizine hydrochloride
Reactant of Route 6
Reactant of Route 6
Flunarizine hydrochloride

Citations

For This Compound
592
Citations
P Meenakshi, T Hetal, PV Kasture - Int. J. Pharm. Pharm. Sci, 2010 - researchgate.net
… thermo reversible formulations of flunarizine hydrochloride for improved drug residence time … , possibly due to increase in the solubility and dissolution rate of flunarizine Hydrochloride. …
Number of citations: 39 www.researchgate.net
YY Xu, ZH Yi, XM Li, D Li, L Pan, YX Dai… - Clinical …, 2022 - Wiley Online Library
… We designed a study to compare the newly developed 5-mg flunarizine hydrochloride capsules (test… This study confirmed that test and reference flunarizine hydrochloride capsules were …
Number of citations: 1 accp1.onlinelibrary.wiley.com
F Yelli, H Lucida, H Rivai - World Journal of Pharmacy and …, 2020 - researchgate.net
… flunarizine hydrochloride in the RP-HPLC column. The purpose of this study was to find a valid analysis method for flunarizine hydrochloride … of flunarizine hydrochloride content in tablet …
Number of citations: 1 www.researchgate.net
M Dai, L Bai, H Zhang, Q Ma, R Luo, F Lei, Q Fei… - International Journal of …, 2020 - Elsevier
We developed a safe and efficacious drug delivery system for treatment of brain diseases. A novel in-situ gel system was prepared using soybean oil, stearic acid and N-methyl-2-…
Number of citations: 18 www.sciencedirect.com
G Li, J Xu, X Zhou, S Wu, Y Yin… - … er bi yan hou tou Jing …, 2021 - europepmc.org
… was superior to flunarizine hydrochloride in reducing vertigo … that topiramate and flunarizine hydrochloride are safe and … to the daily dose of flunarizine hydrochloride 10 mg. However, …
Number of citations: 4 europepmc.org
M Li, Z Gao, Z Wang, Z Li, B Wang - Journal of Molecular Liquids, 2020 - Elsevier
… The objective of this work is to obtain the solubility data for flunarizine hydrochloride, the … data and simulation models in the purification and separation of flunarizine hydrochloride. …
Number of citations: 11 www.sciencedirect.com
J Niu, R Hu - International Journal of Immunopathology and …, 2017 - journals.sagepub.com
… after flunarizine hydrochloride treatment in ICH rats. In conclusion, flunarizine hydrochloride … These findings provide a theoretical basis for the treatment of flunarizine hydrochloride in …
Number of citations: 6 journals.sagepub.com
K Kelani, LI Bebawy, L Abdel-Fattah - Journal of pharmaceutical and …, 1999 - Elsevier
A simple and sensitive spectrophotometric method has been established for the determination of astemizole(I), terfenadine(II) and flunarizine hydrochloride(III) based on ternary …
Number of citations: 46 www.sciencedirect.com
MS Elazazy, M El-Mammli, A Shalaby… - Biosci Biotech Res …, 2008 - researchgate.net
Three simple, rapid and extractive spectrophotometric methods have been developed for the determination of flunarizine hydrochloride (F. HCl), ramipril (RAM) and terbinafine …
Number of citations: 17 www.researchgate.net
P Patel, KK Bhatt - International Scholarly Research …, 2012 - downloads.hindawi.com
A simple, sensitive, and precise high-performance thin layer chromatographic method has been developed for the estimation of propranolol hydrochloride and Flunarizine …
Number of citations: 3 downloads.hindawi.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。